(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that features a benzothiazole core with various substituents, including chloro, difluoro, methyl, and nitro groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzothiazole ring.
Introduction of Substituents: Sequential introduction of chloro, difluoro, and methyl groups through electrophilic aromatic substitution or other suitable reactions.
Formation of the Ylidene Linkage: Condensation reactions to introduce the ylidene linkage between the benzothiazole and the nitrobenzamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen substituents (chloro and difluoro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Nitrobenzamides: Compounds with nitrobenzamide moieties but different linkages or substituents.
Uniqueness
Substituent Pattern: The specific combination of chloro, difluoro, methyl, and nitro groups makes this compound unique.
Biological Activity: Unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O3S/c1-20-13-10(18)5-8(17)6-12(13)25-15(20)19-14(22)9-4-7(16)2-3-11(9)21(23)24/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSSNQBOJYYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.